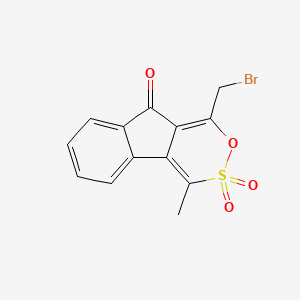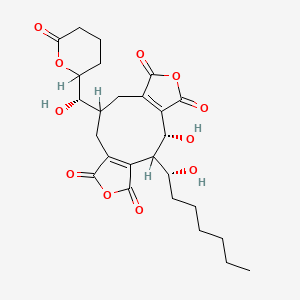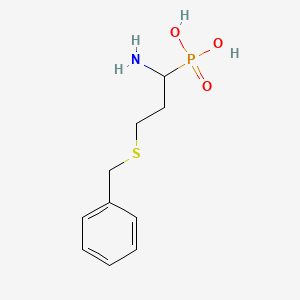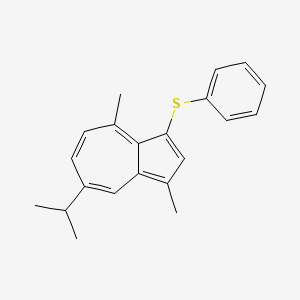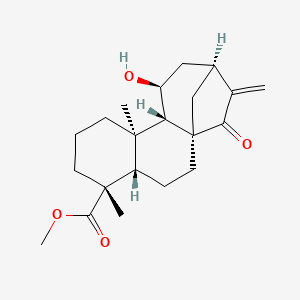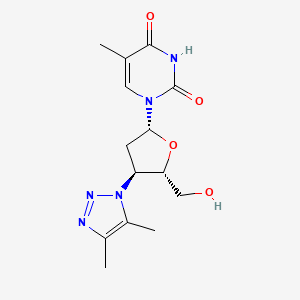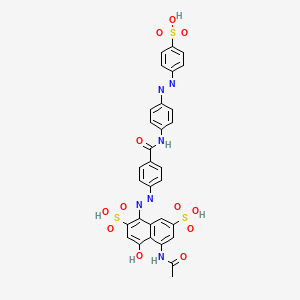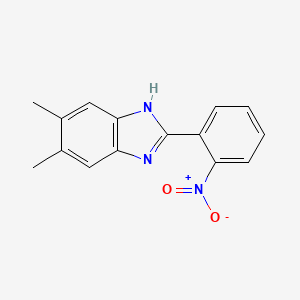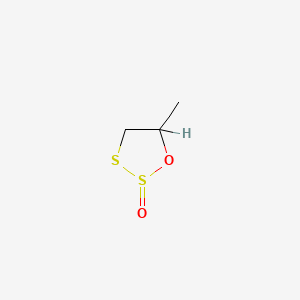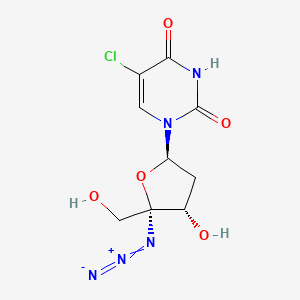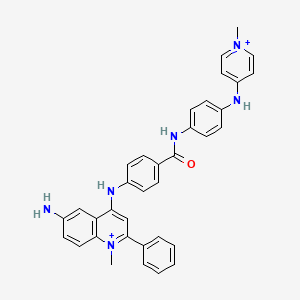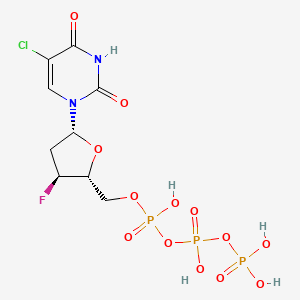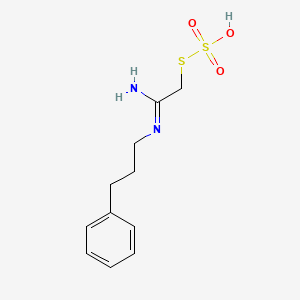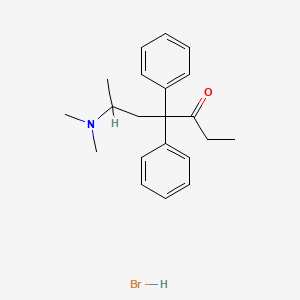
Methadone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methadone hydrobromide is a synthetic opioid analgesic used primarily for the management of severe pain and for the treatment of opioid dependence. It is a salt form of methadone, which is known for its long duration of action and unique pharmacological profile. This compound works by mimicking the effects of endogenous opioids in the body, providing pain relief and reducing withdrawal symptoms in individuals with opioid addiction .
準備方法
Synthetic Routes and Reaction Conditions: Methadone hydrobromide is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of diphenylacetonitrile with dimethylamino-2-chloropropane in the presence of a base to form methadone. This is followed by the addition of hydrobromic acid to produce this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product through recrystallization from a mixture of methanol and ether to obtain high-purity this compound crystals .
化学反応の分析
Types of Reactions: Methadone hydrobromide undergoes various chemical reactions, including:
Oxidation: Methadone can be oxidized to form methadone N-oxide.
Reduction: Reduction reactions can convert methadone to its corresponding alcohol.
Substitution: Methadone can undergo substitution reactions, such as the replacement of the bromide ion with other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Methadone N-oxide.
Reduction: Methadone alcohol.
Substitution: Various substituted methadone derivatives
科学的研究の応用
Methadone hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on opioid receptors and neurotransmitter systems.
Medicine: Extensively researched for its use in pain management and opioid addiction treatment.
Industry: Utilized in the production of pharmaceutical formulations for pain relief and addiction therapy .
作用機序
Methadone hydrobromide exerts its effects primarily through agonism at the µ-opioid receptor. It also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and inhibits the reuptake of serotonin and norepinephrine. These actions contribute to its analgesic properties and its ability to reduce opioid withdrawal symptoms. The molecular targets include the µ-opioid receptor, NMDA receptor, and monoamine transporters .
類似化合物との比較
Methadone hydrobromide is compared with other opioid analgesics such as:
Morphine: Methadone has a longer duration of action and a different receptor binding profile.
Hydrocodone: Methadone is more potent and has a longer half-life.
Buprenorphine: Methadone is a full agonist at the µ-opioid receptor, while buprenorphine is a partial agonist .
Uniqueness: this compound’s unique combination of µ-opioid receptor agonism, NMDA receptor antagonism, and monoamine reuptake inhibition sets it apart from other opioids, making it particularly effective for managing severe pain and opioid dependence .
特性
CAS番号 |
23142-53-2 |
|---|---|
分子式 |
C21H28BrNO |
分子量 |
390.4 g/mol |
IUPAC名 |
6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide |
InChI |
InChI=1S/C21H27NO.BrH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
InChIキー |
FSICAXDYXLRLRG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


